molecular formula C24H33FN3O4S2Tc B069961 Technepine CAS No. 175096-66-9

Technepine

Cat. No. B069961
M. Wt: 609.6 g/mol
InChI Key: USXVWZWVJROZCY-FCHARDOESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Technepine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a member of the family of phenethylamines, which are known for their psychoactive effects. Technepine has been found to have a unique structure and mechanism of action, which makes it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Technepine is not fully understood, but it is believed to involve its ability to interact with various neurotransmitter systems in the brain. This includes its ability to modulate the activity of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation and other physiological processes.

Biochemical And Physiological Effects

Technepine has been found to have a wide range of biochemical and physiological effects on the body. These include its ability to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and cognitive function. It has also been found to have a stimulatory effect on the central nervous system, which can lead to increased alertness and focus.

Advantages And Limitations For Lab Experiments

Technepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also has a wide range of effects on the body, which makes it a versatile tool for studying various physiological processes. However, there are also limitations to its use, including the fact that it is a psychoactive compound and can have potential side effects on the body.

Future Directions

There are several future directions for research on Technepine. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has also been suggested that Technepine may have potential applications in the field of drug addiction research, as it has been found to modulate the activity of dopamine, which is involved in the reward pathway of the brain. Additionally, further research is needed to fully understand the mechanism of action of Technepine and its effects on the body.

Synthesis Methods

The synthesis of Technepine involves the reaction of 2-methoxyphenylacetonitrile with lithium aluminum hydride. This reaction results in the formation of the intermediate 2-methoxyphenethylamine, which is then further reacted with benzaldehyde to produce Technepine.

Scientific Research Applications

Technepine has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on the body, including its ability to modulate the activity of neurotransmitters in the brain. This makes it a promising candidate for further research in the field of neuroscience.

properties

CAS RN

175096-66-9

Product Name

Technepine

Molecular Formula

C24H33FN3O4S2Tc

Molecular Weight

609.6 g/mol

IUPAC Name

2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1

InChI Key

USXVWZWVJROZCY-FCHARDOESA-K

Isomeric SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3]

SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3]

Canonical SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3]

synonyms

(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide
O 861T
O-861T
technepine

Origin of Product

United States

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